molecular formula C12H10ClNO2 B3361702 Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- CAS No. 92751-34-3

Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-

Cat. No.: B3361702
CAS No.: 92751-34-3
M. Wt: 235.66 g/mol
InChI Key: PFHNNQAPTSBIPO-UHFFFAOYSA-N
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Description

Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-: is a heterocyclic organic compound that features a pyrrole ring substituted with a chloro group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- can be achieved through various methods. One common approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of a catalyst such as squaric acid at elevated temperatures . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrroles.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce various substituted pyrroles.

Scientific Research Applications

Chemistry: Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of antiviral, anticancer, and antimicrobial agents .

Medicine: The compound’s unique structure makes it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- is used in the production of dyes, polymers, and other materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-8-11(15)14(12(10)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHNNQAPTSBIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C=C(C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239129
Record name Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92751-34-3
Record name Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092751343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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